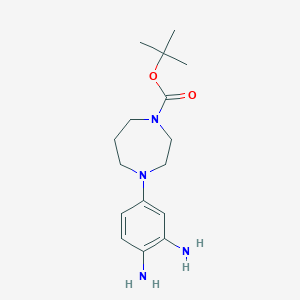
1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester is a complex organic compound featuring an amino group, a tert-butyloxycarbonyl (Boc) protecting group, and a homopiperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The homopiperazine ring is then introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable processes compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include various substituted anilines and homopiperazine derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The Boc group serves as a protecting group, allowing selective reactions at the amino group. Upon removal of the Boc group, the free amino group can participate in further chemical reactions, leading to the formation of biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole-based Compounds: These compounds share the amino group and are known for their biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
Boc-Protected Amines: Similar to 1H-1,4-Diazepine-1-carboxylic acid, 4-(3,4-diaminophenyl)hexahydro-, 1,1-dimethylethyl ester, Boc-protected amines are widely used in organic synthesis for their stability and ease of deprotection.
Uniqueness
This compound is unique due to the presence of the homopiperazine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
475279-05-1 |
|---|---|
Fórmula molecular |
C16H26N4O2 |
Peso molecular |
306.40 g/mol |
Nombre IUPAC |
tert-butyl 4-(3,4-diaminophenyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)12-5-6-13(17)14(18)11-12/h5-6,11H,4,7-10,17-18H2,1-3H3 |
Clave InChI |
CCVKCSJERDYYKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















